molecular formula C12H14N2O5S B2702757 2-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzoic acid CAS No. 1306870-88-1

2-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzoic acid

Cat. No. B2702757
CAS RN: 1306870-88-1
M. Wt: 298.31
InChI Key: CFQHITSWHRZXEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzoic acid, also known as DTBC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white crystalline solid that is soluble in most organic solvents and has a molecular weight of 326.34 g/mol. Additionally, this paper will explore future directions for research on DTBC.

Mechanism of Action

2-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzoic acid functions as a metal chelator, binding to metal ions and forming a complex that emits fluorescence. The compound has been shown to selectively bind to copper and iron ions, which are involved in various biological processes. Additionally, 2-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzoic acid has been shown to inhibit the activity of proteases, which play a critical role in many physiological processes.
Biochemical and Physiological Effects:
2-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzoic acid has been shown to have various biochemical and physiological effects. It has been shown to selectively bind to copper and iron ions, which are involved in various biological processes, including oxidative stress, DNA synthesis, and neurotransmitter synthesis. Additionally, 2-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzoic acid has been shown to inhibit the activity of proteases, which play a critical role in many physiological processes, such as digestion, blood clotting, and immune response.

Advantages and Limitations for Lab Experiments

2-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzoic acid has several advantages for lab experiments, including its high sensitivity and selectivity for metal ions, its ease of use as a fluorescent probe, and its potential as an anti-inflammatory and anti-cancer agent. However, there are also limitations to using 2-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzoic acid, including its potential toxicity and the need for careful handling due to its reactive nature.

Future Directions

For research on 2-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzoic acid include the development of new methods for the detection of metal ions in biological samples, further investigation of its potential as an anti-inflammatory and anti-cancer agent, and exploration of its potential as a therapeutic agent for the treatment of diseases associated with metal ion dysregulation.

Synthesis Methods

2-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzoic acid can be synthesized through a multistep process involving the reaction of 3,4-dihydroxybenzoic acid with thionyl chloride to form 3,4-dichlorobenzoic acid. The latter is then reacted with tetrahydrothiophene-3-carboxamide to form the desired product, 2-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzoic acid. The purity of the compound can be improved through recrystallization from a suitable solvent.

Scientific Research Applications

2-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzoic acid has been widely used in scientific research due to its potential applications in various fields. It has been used as a fluorescent probe for the detection of metal ions, such as copper and iron, in biological samples. Additionally, 2-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzoic acid has been used as a substrate for the enzymatic assay of proteases, such as trypsin and chymotrypsin. Furthermore, 2-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzoic acid has been investigated for its potential as an anti-inflammatory and anti-cancer agent.

properties

IUPAC Name

2-[(1,1-dioxothiolan-3-yl)carbamoylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5S/c15-11(16)9-3-1-2-4-10(9)14-12(17)13-8-5-6-20(18,19)7-8/h1-4,8H,5-7H2,(H,15,16)(H2,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFQHITSWHRZXEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.